Product packaging for 2-Amino-3-fluoro-4-hydroxypyridine(Cat. No.:)

2-Amino-3-fluoro-4-hydroxypyridine

Cat. No.: B13115841
M. Wt: 128.10 g/mol
InChI Key: JLPPEGMMBDXLJR-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O B13115841 2-Amino-3-fluoro-4-hydroxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPPEGMMBDXLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridine Derivatives in Contemporary Chemical Sciences

Pyridine (B92270), a six-membered heterocyclic compound containing a nitrogen atom, and its derivatives are fundamental building blocks in numerous scientific disciplines. biosynth.com Their unique structural and electronic properties make them indispensable in medicinal chemistry, materials science, and agricultural science. biosynth.comsigmaaldrich.com

Pyridine derivatives are integral to drug design and synthesis, with the pyridine ring acting as a key pharmacophore in many therapeutic agents. sigmaaldrich.com This is due to several factors, including the ability of the nitrogen atom to improve water solubility, a desirable trait for potential pharmaceuticals. sigmaaldrich.com The versatility of the pyridine scaffold allows for easy conversion into a wide range of functional derivatives, enabling chemists to fine-tune the biological activity of molecules. sigmaaldrich.com Consequently, pyridine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. Current time information in Bangalore, IN.echemi.com

Beyond pharmaceuticals, pyridine and its derivatives serve as essential solvents and ligands in organic synthesis and materials science. biosynth.com They are used in the development of polymers, dyes, and nanoparticles, highlighting their importance in the creation of advanced materials. biosynth.com

Overview of Fluorinated Heterocycles in Synthetic and Biological Research

The introduction of fluorine into heterocyclic compounds is a powerful strategy in modern medicinal chemistry. sigmaaldrich.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physicochemical and pharmacological profile.

Incorporating fluorine can enhance metabolic stability, leading to a longer half-life for drugs, and can modulate the acidity or basicity of nearby functional groups. sigmaaldrich.com These modifications can improve a drug's bioavailability and its binding affinity to target proteins. google.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, and a significant portion of these are heterocyclic compounds. google.com

The synthesis of fluorinated heterocycles is a challenging but critical area of research. sigmaaldrich.com Strategies often involve the use of fluorinated building blocks from the outset of a synthetic plan or the late-stage fluorination of a pre-existing heterocyclic core. sigmaaldrich.com These methods have led to the development of breakthrough drugs across a wide range of therapeutic areas, including oncology and infectious diseases. sigmaaldrich.com

Research Context and Scope of 2 Amino 3 Fluoro 4 Hydroxypyridine Investigations

De Novo Synthesis Approaches to the Pyridine Core

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a versatile and powerful approach to access highly functionalized pyridines. chemrxiv.orgillinois.edu This strategy allows for the incorporation of desired substituents at specific positions from the outset, which can be more efficient than the functionalization of a pre-existing pyridine ring. rsc.org

Multicomponent Reaction Pathways for Pyridine Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are a highly efficient method for the synthesis of polysubstituted pyridines. acs.orgrsc.org These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials. acsgcipr.org

One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. ijnrd.orgresearchgate.net The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While the classic Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives. baranlab.org

Another significant MCR is the Guareschi-Thorpe reaction , which involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base. This method directly yields a substituted pyridone, a precursor that can be further functionalized. acsgcipr.org The Bohlmann-Rahtz pyridine synthesis is another versatile method that constructs the pyridine ring from enamines and α,β-unsaturated ketones. acsgcipr.org

The following table summarizes key features of prominent multicomponent reactions for pyridine synthesis:

Reaction NameTypical ReactantsKey Features
Hantzsch Dihydropyridine Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium saltForms a dihydropyridine intermediate requiring subsequent oxidation. ijnrd.orgresearchgate.net
Guareschi-Thorpe Reaction β-ketoester, Cyanoacetamide, BaseDirectly yields a pyridone derivative. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Enamine, α,β-Unsaturated KetoneA versatile method for constructing the pyridine core. acsgcipr.org

These MCRs offer a modular approach to pyridine synthesis, where the variation of starting materials can lead to a diverse range of substituted pyridines. The choice of MCR often depends on the desired substitution pattern on the final pyridine ring. illinois.edu

Ring-Opening and Cyclization Reactions Utilizing Non-Pyridine Precursors

An alternative de novo strategy involves the transformation of other heterocyclic systems into the pyridine core. This can be achieved through ring-opening of a precursor heterocycle followed by cyclization to form the desired pyridine.

A notable example is the use of furan (B31954) derivatives. For instance, 2-amino-3-hydroxypyridine (B21099) can be synthesized from furan-2-carboxylic acid esters. google.com The process involves heating the furan derivative with ammonia in the presence of an acid catalyst and a solvent containing amide groups. google.com Another method starts with furfural, which undergoes a ring-opening reaction, followed by reaction with sulfamic acid and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine. google.compatsnap.com

The Zincke reaction provides a classic example of pyridine ring-opening. Pyridinium (B92312) salts, when treated with primary or secondary amines, can undergo ring-opening to form so-called Zincke aldehydes or imines. researchgate.netnih.gov While traditionally a method for dearomatization, this reactivity has been ingeniously harnessed in reverse. By generating Zincke-like intermediates, it is possible to perform functionalization and subsequent ring-closing to form highly substituted pyridines, including halogenated derivatives. researchgate.net This approach of ring-opening, functionalization, and re-cyclization offers a unique pathway to otherwise difficult-to-access pyridine analogues.

Regioselective Functionalization and Construction of Pyridine Systems

Achieving specific substitution patterns on the pyridine ring is a central challenge in synthetic chemistry. Regioselective methods aim to introduce functional groups at precise locations. The functionalization of pyridines at the 2, 3, and 4-positions is of particular interest for the synthesis of complex molecules. eurekaselect.comresearchgate.net

One approach involves the generation of highly reactive intermediates like pyridynes . These intermediates, analogous to benzynes, allow for the adjacent double functionalization of the pyridine ring. rsc.org For instance, 3,4-pyridyne intermediates can be generated from 3-chloropyridines. The subsequent regioselective addition of a nucleophile, followed by trapping with an electrophile, leads to various 2,3,4-trisubstituted pyridines. rsc.orgrsc.org

Another powerful strategy is directed metalation, where a substituent on the pyridine ring directs the deprotonation of a specific C-H bond, allowing for subsequent functionalization. However, for pyridines lacking such directing groups, other methods are required. The generation of pyridine carbenes (PyCs) using transition metals offers a pathway for the regioselective functionalization at various positions through C-H bond activation methods. eurekaselect.com

Fluorination Techniques for Pyridine Scaffolds

The introduction of fluorine into the pyridine ring can dramatically alter the physicochemical and biological properties of the molecule. Several methods have been developed for the fluorination of pyridine scaffolds, ranging from traditional halogen exchange reactions to modern C-H functionalization strategies.

Introduction of Fluorine via Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a cornerstone of industrial and laboratory-scale synthesis of fluoroaromatic compounds. chempedia.info This method involves the nucleophilic displacement of a halogen atom (typically chlorine or bromine) with a fluoride (B91410) anion. chempedia.info Alkali metal fluorides, such as potassium fluoride, are common sources of fluoride for these reactions. google.com

The reactivity of the starting halopyridine is crucial. The reaction is generally favored for electron-deficient rings, and the presence of activating groups can facilitate the exchange. chempedia.infogoogle.com For instance, the reaction of 2-chloropyridine (B119429) with a fluoride source is significantly faster than that of its benzene (B151609) analogue due to the electron-withdrawing nature of the nitrogen atom. acs.org The choice of solvent is also critical, with polar aprotic solvents like DMSO and sulfolane (B150427) often being effective. chempedia.info

C-H Functionalization Strategies for Fluorine Incorporation

Direct C-H fluorination represents a more atom-economical and efficient approach to synthesizing fluorinated pyridines, as it avoids the pre-installation of a leaving group. rsc.org This area has seen significant advancements, offering new ways to selectively introduce fluorine atoms.

One notable method utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.gov This reaction proceeds with high selectivity for the position adjacent to the ring nitrogen (the 2-position) and occurs under mild conditions at ambient temperature. nih.gov The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution (SNAr) to install a variety of other functional groups. acs.orgnih.gov

Other approaches to C-H fluorination are also being explored. For example, methods inspired by the classic Chichibabin amination reaction have been adapted for selective fluorination. nih.gov Additionally, the development of new reagents and catalytic systems continues to expand the scope and applicability of C-H fluorination for the synthesis of complex fluorinated heterocycles. rsc.org

Utilization of Fluoride-Containing Building Blocks

A key strategy for the synthesis of fluorinated pyridines involves the incorporation of fluorine atoms at an early stage using fluoride-containing building blocks. This approach circumvents the often harsh and non-selective direct fluorination of the pyridine ring.

One common method involves starting with commercially available, simple fluorinated building blocks and then constructing the pyridine ring or appending the necessary functional groups. nih.gov For instance, the synthesis of fluorinated amino acids often begins with fluorinated precursors to which the amino and carboxylate groups are added. nih.gov This principle can be extended to the synthesis of fluorinated pyridine derivatives.

Another approach involves the use of fluorinated building blocks in cycloaddition reactions. For example, fluoro-β-lactams have been used as versatile intermediates for synthesizing more complex fluorinated molecules. researchgate.net

The following table summarizes the use of fluoride-containing building blocks in the synthesis of fluorinated pyridines and related compounds:

Table 1: Examples of Fluoride-Containing Building Blocks in Synthesis
Starting Material Reagents Product Key Features
2,3-difluoro-5-chloropyridine 1. Ammonia water2. Reduction 2-amino-3-fluoropyridine (B1272040) Simple, high yield, scalable google.com
Fluorinated building blocks Various Fluorinated amino acids Appending functional groups to a fluorinated core nih.gov

Hydroxylation and Amination Methodologies on Pyridine Rings

The introduction of hydroxyl and amino groups onto a pre-formed pyridine ring is another critical set of transformations for accessing compounds like this compound.

The direct C-H hydroxylation of pyridines is challenging due to the electronic nature of the ring. nih.govacs.org However, several methods have been developed to achieve this transformation with regioselectivity.

One innovative, metal-free method involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org Irradiation of a pyridine N-oxide can lead to the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to introduce a hydroxyl group at the C3 position upon acid-promoted ring opening. nih.govacs.org While this method has shown promise for C3 hydroxylation, its application to achieve C4 hydroxylation would require different precursors or modified conditions.

Enzymatic hydroxylation offers another route. For example, 4-hydroxypyridine (B47283) can be hydroxylated to pyridine-3,4-diol (B75182) by 4-hydroxypyridine-3-hydroxylase, a mono-oxygenase that requires O2 and a cofactor like NADH or NADPH. nih.gov This highlights the potential of biocatalysis for selective pyridine hydroxylation.

Direct hydroxylation of pyridines with reagents like potassium hydroxide (B78521) is often difficult and requires high temperatures, leading to low yields. youtube.com A more effective strategy for preparing 2-pyridones (which can exist in equilibrium with 2-hydroxypyridines) is the treatment of pyridine N-oxides with acetic anhydride (B1165640), followed by hydrolysis. youtube.com

Amination of the pyridine ring can be achieved through several strategies, including direct amination via nucleophilic substitution of hydrogen or by functionalizing a pre-activated pyridine ring.

The Chichibabin reaction is a classic method for the amination of pyridines, typically at the 2-position, using sodium amide. youtube.comuoanbar.edu.iq This reaction proceeds via nucleophilic attack followed by hydride elimination. youtube.com While effective, it often requires high temperatures. youtube.com

A more recent and versatile approach involves the amination of pyridine N-oxides. Activation of the N-oxide with reagents like tosyl anhydride (Ts2O) or tosyl chloride (TsCl) makes the C2 and C4 positions more susceptible to nucleophilic attack by an amine. researchgate.netresearchgate.net This method has been shown to be general and efficient for the 2-amination of pyridines and quinolines. researchgate.net

The direct C4-selective amination of pyridines has also been achieved through nucleophilic substitution of hydrogen (SNH). This method utilizes 4-pyridyl pyridinium salt intermediates, which then react with aqueous ammonia to yield 4-aminopyridines. nih.gov The regioselectivity is controlled by the electronic properties of the pyridine reagents. nih.gov

Reduction of nitro-pyridines is another common method for introducing an amino group. The nitro group can be introduced via nitration and then reduced to the amine using various reducing agents.

Table 2: Comparison of Amination Methodologies

Method Reagents Position of Amination Key Features
Chichibabin Reaction Sodium amide C2 Classic method, often requires high temperatures youtube.comuoanbar.edu.iq
Pyridine N-oxide Amination Ts2O, amine C2/C4 General, efficient, good functional group compatibility researchgate.netresearchgate.net
C4-Selective SNH Pyridinium salts, aq. NH3 C4 High regioselectivity for C4 position nih.gov

Optimized Synthetic Routes and Scalability Studies

For a compound to be useful, its synthesis must be efficient, high-yielding, and amenable to large-scale production. Research in this area focuses on improving existing methods and developing new, sustainable protocols.

Optimizing reaction conditions is crucial for enhancing the efficiency and yield of synthetic routes. For instance, in the amination of pyridine N-oxides, the choice of activating agent and amine nucleophile can significantly impact the outcome. The use of tert-butylamine (B42293) in the presence of tosyl anhydride has been reported to give high yields and excellent 2-/4-selectivity. researchgate.net

In the synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine, the process is highlighted as having a high total yield of 77.5%, which is a significant factor for industrial application. google.com

The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can also greatly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. The conversion of pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by in situ deprotection with trifluoroacetic acid is an example of such a one-pot process. researchgate.net

The development of sustainable and economically viable synthetic methods is a major goal in modern chemistry. This involves using less hazardous reagents, reducing energy consumption, and minimizing waste.

The synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine is presented as an economically favorable route due to the use of cheap and readily available raw materials. google.com

The use of catalytic methods, as opposed to stoichiometric reagents, is a key principle of green chemistry. While some older methods for hydroxylation and amination require harsh, stoichiometric reagents and high temperatures, newer methods are exploring catalytic and more environmentally benign alternatives. youtube.com For example, the photochemical hydroxylation of pyridine N-oxides is a metal-free process, which is advantageous from an environmental perspective. nih.govacs.org

Future research will likely focus on further developing catalytic and enzymatic methods for the synthesis of this compound and its analogues, aiming for even greater efficiency, selectivity, and sustainability.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the reactivity of this compound, with the fluorine atom and the amino and hydroxyl groups serving as potential sites for substitution.

Reactivity at the Fluorine Position

The fluorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate of these reactions is significantly influenced by the high electronegativity of the fluorine atom. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org This enhanced reactivity of fluoropyridines makes them useful intermediates in the synthesis of more complex substituted pyridines. nih.govacs.org

The success of nucleophilic substitution at the fluorine position can also be influenced by the nature of other substituents on the pyridine ring. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion, demonstrating that a nitropyridine pathway can be a viable strategy for nucleophilic aromatic substitution in pyridines. researchgate.net This suggests that activating groups can facilitate the displacement of the fluorine atom in this compound by various nucleophiles.

Milder reaction conditions have been developed for SNAr reactions at the 2-fluoro position, allowing for substitutions to occur in the presence of a wide array of functional groups, including electrophilic ones. acs.org This highlights the potential for selective functionalization at the fluorine position without affecting other reactive sites in the molecule.

Substitution Patterns at Amino and Hydroxyl Sites

The amino and hydroxyl groups of this compound are also reactive towards various reagents. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. Similarly, the hydroxyl group can be derivatized, for example, through etherification or esterification.

The interplay between the amino and hydroxyl groups can lead to the formation of various derivatives. For instance, 2-amino-3-hydroxypyridines can be produced through processes like the nitration of 3-hydroxypyridines followed by reduction. google.com This indicates that the amino group can be introduced onto a pre-existing hydroxypyridine scaffold.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is influenced by the directing effects of the existing substituents. The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. The nitrogen atom in the pyridine ring is a deactivating group.

Derivatization Strategies and Scaffold Modification

The versatile reactivity of this compound allows for its use as a building block in the synthesis of more complex heterocyclic systems.

Formation of Bicyclic and Fused Heterocycles

The amino and hydroxyl groups of this compound are key functionalities for the construction of fused heterocyclic systems. These groups can participate in cyclization reactions with appropriate bifunctional reagents to form bicyclic structures. Pyridine-fused heterocycles are of significant interest due to their diverse biological activities and applications in material science. bohrium.comias.ac.in The synthesis of such compounds often involves the construction of a new ring fused to the existing pyridine core. ias.ac.in For example, pyrimidine-fused bicyclic heterocycles have been extensively studied for their therapeutic potential. nih.gov

The general strategies for synthesizing fused heterocycles often involve either building a new ring onto a pre-existing pyridine structure or constructing the pyridine ring onto an existing heterocyclic framework. ias.ac.in In the context of this compound, the former approach would be employed, utilizing the reactive amino and hydroxyl groups to annulate a second ring.

Condensation Reactions, including Schiff Base Formation

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). science.govnih.gov These reactions involve the formation of an azomethine group (-C=N-) and are typically straightforward to perform. science.govnih.gov

Schiff bases derived from aminopyridines are valuable intermediates in organic synthesis and can also exhibit interesting biological properties and be used as ligands in coordination chemistry. nih.govekb.eg For example, Schiff bases have been synthesized from 2-amino-3-methylpyridine (B33374) and 2-hydroxy-1-naphthaldehyde. ekb.eg The stability and yield of the resulting Schiff base or hemiaminal can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aldehyde or ketone. nih.gov

The formation of Schiff bases from this compound provides a versatile method for introducing a wide range of substituents and for further elaboration into more complex molecular architectures. researchgate.net

Introduction of Diverse Substituents for Structural Diversity

The strategic introduction of various chemical groups (substituents) onto the this compound scaffold is a key method for creating a wide array of structurally diverse molecules. This allows for the fine-tuning of the compound's properties for specific applications.

One common approach involves the late-stage functionalization of pyridine rings through C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This two-step process allows for the introduction of a fluorine atom, which can then be displaced by various nucleophiles to introduce a range of functional groups. For instance, studies on similar pyridine systems have shown that a variety of substituents, including ethers, halides, ketones, esters, and amines, can be successfully introduced. nih.gov

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen. Fluoropyridines are generally more reactive than chloropyridines. For example, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster (320 times) than the corresponding reaction with 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine, which facilitates the nucleophilic attack. This principle can be applied to create derivatives of this compound, enabling the synthesis of a broad library of compounds with tailored functionalities.

The table below illustrates the variety of substituents that can be introduced onto a pyridine ring, a core component of the target molecule, through C-H fluorination and subsequent SNAr reactions.

EntryPyridine DerivativeSubstituent Introduced
12-Ethylpyridine6-Fluoro
22-Methoxypyridine6-Fluoro
32-Chloropyridine6-Fluoro
43,5-Dibromopyridine2-Fluoro
53-Benzyloxypyridine2-Fluoro

This table showcases the versatility of C-H fluorination in preparing functionalized pyridine intermediates.

Tautomerism and Isomerization Investigations

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental characteristic of hydroxypyridines. This phenomenon significantly influences their chemical and physical properties.

2-Hydroxypyridine (B17775) and its derivatives, including this compound, can exist in two primary tautomeric forms: the hydroxypyridine (enol) form and the pyridone (keto) form. nih.govwuxibiology.com This equilibrium involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.gov The interconversion between these two forms has been extensively studied using various spectroscopic and computational methods. nih.gov

The relative stability of the two tautomers is a delicate balance of factors. In the gas phase, the hydroxypyridine form of 2-hydroxypyridine is generally favored by a small energy difference. nih.gov However, the pyridone form becomes more stable in polar solvents. wuxibiology.com

Computational studies using Density Functional Theory (DFT) have been employed to understand the geometric changes that occur during tautomerization. For the 2-hydroxypyridine/2-pyridone system, the transformation from the enol to the keto form involves a shortening of the C2-O11 bond and an elongation of the C2-C3 and N10-C2 bonds. nih.gov Concurrently, the O11-C2-C3 bond angle increases, while the N10-C2-C3 angle decreases. nih.gov

The following table summarizes the calculated bond length changes during the tautomerization of 2-hydroxypyridine to 2-pyridone.

BondChange in Bond Length (Å)
C2-O11-0.126
C2-C3+0.051
N10-C2+0.076

Data obtained from CAM-B3LYP/aug-cc-pvdz level of theory calculations. nih.gov

The position of the tautomeric equilibrium between the hydroxypyridine and pyridone forms is highly sensitive to the nature and position of substituents on the pyridine ring, as well as the surrounding solvent environment. wuxibiology.comrsc.org

The polarity of the solvent plays a crucial role. For 2-hydroxypyridine, the proportion of the pyridone form is dominant in aqueous solutions but decreases as the solvent polarity decreases. rsc.org In a nonpolar solvent like cyclohexane, comparable amounts of both tautomers can be present. rsc.org This is because polar solvents can better stabilize the more polar pyridone tautomer through hydrogen bonding. wuxibiology.com

Substituents on the pyridine ring also exert a significant influence. For example, chlorination at different positions of the 2-hydroxypyridine ring alters the relative stability of the tautomers. nih.govresearchgate.net Chlorination at the 5 or 6-position tends to stabilize the hydroxypyridine form, while chlorination at the 3 or 4-position can lead to a significant population of the pyridone form. nih.govresearchgate.net

The table below shows the equilibrium constants (Keq) for the 2-hydroxypyridine/2-pyridone tautomerism in different solvents, highlighting the environmental effect.

SolventEquilibrium Constant (Keq)
Cyclohexane1.7
Chloroform7.6
Acetonitrile33
Water910

A higher Keq value indicates a greater preference for the 2-pyridone form. wuxibiology.com

Complexation Chemistry with Transition Metals

2-Amino-3-hydroxypyridine and its derivatives are effective ligands for forming coordination complexes with various transition metals. researchgate.netchemicalbook.com The amino and hydroxyl groups on the pyridine ring can act as binding sites for metal ions. researchgate.net

Studies have shown that 2-amino-3-hydroxypyridine can form complexes with a range of transition metals, including molybdenum (Mo), uranium (U), rhenium (Re), cobalt (Co), copper (Cu), palladium (Pd), iron (Fe), ruthenium (Ru), and rhodium (Rh). researchgate.net In these complexes, the ligand typically binds to the metal ion through the deprotonated oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. researchgate.net

The formation of these complexes can be achieved by reacting the ligand with the corresponding metal salts in an appropriate solvent. For instance, the reaction of 2-amino-3-hydroxypyridine with ammonium molybdate (B1676688) in an aqueous solution yields a molybdenum oxo complex. researchgate.net Similarly, complexes with other metals can be prepared from their respective acetate (B1210297) or chloride salts. researchgate.net The stoichiometry and geometry of the resulting complexes can vary depending on the metal ion and reaction conditions. For example, with some metals, complexes with a 1:2 metal-to-ligand ratio (M(ahp)2) are formed, while with others, a 1:3 ratio (M'(ahp)3) is observed. researchgate.net

The table below lists some of the transition metal complexes formed with 2-amino-3-hydroxypyridine (ahp).

MetalComplex Formula
Molybdenumcis-Mo2O5(ahp)2
Uraniumtrans-UO2(ahp)2
RheniumReO(PPh3)(ahp)2I
CobaltCo(ahp)2
CopperCu(ahp)2
PalladiumPd(ahp)2
IronFe(ahp)3
RutheniumRu(ahp)3
RhodiumRh(ahp)3

This table illustrates the diverse coordination chemistry of 2-amino-3-hydroxypyridine. researchgate.net

Lack of Available Data for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no published experimental or computational data for the specific chemical compound This compound . The searches for spectroscopic information (Infrared, Raman, NMR, UV-Vis, Mass Spectrometry) and computational analyses (Density Functional Theory) for this exact molecule did not yield any relevant research findings.

The provided article outline requires detailed, scientifically accurate content, including data tables and specific research findings for each subsection. Without access to published studies on "this compound," it is not possible to generate the requested article while adhering to the principles of accuracy and factual reporting. Creating content would require speculation or the use of data from related but distinct compounds, which would not meet the specified requirements of focusing solely on the requested molecule.

Available data for related compounds, such as 2-Amino-3-hydroxypyridine researchgate.netnih.govchemicalbook.comiucr.orgchemicalbook.comchemicalbook.comsigmaaldrich.com, 2-Amino-4-fluoropyridine nih.gov, and 2-Amino-3-fluoropyridine sigmaaldrich.com, cannot be substituted, as the unique positioning of the fluoro and hydroxyl groups on the pyridine ring will produce distinct spectroscopic and computational results. One entry for an isomer, 2-Amino-4-fluoro-3-hydroxypyridine, was found but contained only basic computed properties without the detailed experimental data required for the article. echemi.com

Therefore, until research on This compound is conducted and published, the generation of the requested detailed article is not feasible.

Advanced Spectroscopic Characterization and Computational Chemistry Methodologies in 2 Amino 3 Fluoro 4 Hydroxypyridine Research

Density Functional Theory (DFT) and Ab Initio Calculations

Prediction of Vibrational and Electronic Spectra for Experimental Comparison

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. These theoretical spectra are crucial for the interpretation and assignment of experimentally obtained data.

For molecules similar to 2-Amino-3-fluoro-4-hydroxypyridine, DFT calculations using basis sets like 6-31G* are employed to determine optimized molecular structures and predict vibrational frequencies. researchgate.net For instance, studies on related aminopyridine derivatives have successfully used DFT methods (such as B3LYP) to calculate vibrational modes, which show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The theoretical prediction helps in assigning specific vibrational modes to the observed spectral bands, such as N-H stretching, C-F stretching, and pyridine (B92270) ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. This analysis provides information on the electronic transitions between molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For related organic compounds, TD-DFT calculations have been used to predict the maximum absorption wavelengths (λmax) in various solvents, which can help understand how the electronic properties of the molecule are influenced by its environment. researchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for a Related Pyridine Derivative (e.g., 2-fluoropyridine) (Note: This data is for illustrative purposes as specific data for this compound is not available.)

Vibrational Mode Calculated Wavenumber (cm⁻¹)
N-H Asymmetric Stretch ~3500
C-H Stretch ~3100
C=C Ring Stretch ~1600
C-F Stretch ~1250
Ring Breathing ~1000

Data based on typical values for substituted pyridines. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and kinetic stability. wikipedia.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter. A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. researchgate.net In computational studies of substituted pyridines and other heterocyclic compounds, DFT calculations are used to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. For example, in many aromatic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (Note: This data is for illustrative purposes as specific data for this compound is not available.)

Parameter Energy (eV)
EHOMO -6.88
ELUMO -1.47
Energy Gap (ΔE) 5.41

Data derived from a study on a related bromohydroxypyridine. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potential values. For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and potentially the fluorine atom, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the hydroxyl group. researchgate.netnih.gov

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are crucial for identifying and designing molecules with potential Non-Linear Optical (NLO) properties, which are important for applications in photonics and optoelectronics. DFT calculations are commonly used to predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A large first-order hyperpolarizability value is indicative of significant NLO activity. researchgate.net For organic molecules, this property is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the amino (-NH2) and hydroxyl (-OH) groups are electron donors, while the electronegative fluorine atom and the pyridine ring itself can act as electron acceptors. Computational studies on similar donor-acceptor molecules have shown that they can possess large hyperpolarizability values, making them promising candidates for NLO materials. researchgate.netelsevierpure.com

Table 3: Illustrative Calculated NLO Properties for a D-π-A type molecule (Note: This data is for illustrative purposes as specific data for this compound is not available.)

Parameter Calculated Value
Dipole Moment (μ) > 5 Debye
Polarizability (α) > 20 x 10⁻²⁴ esu
First Hyperpolarizability (β) > 50 x 10⁻³⁰ esu

Data based on typical values for organic NLO materials. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling techniques provide in silico methods to explore the interactions of small molecules with biological macromolecules, such as proteins, and to study their dynamic behavior.

Molecular Docking for Ligand-Protein Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In studies involving hydroxypyridine derivatives, molecular docking has been used to investigate their potential as enzyme inhibitors. For example, derivatives of 3-hydroxypyridine-4-one have been docked into the active site of enzymes like acetylcholinesterase and tyrosinase. nih.govnih.gov The docking analysis identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. nih.govnih.gov For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various therapeutic targets, with the amino, hydroxyl, and fluoro groups potentially forming specific hydrogen bonds and other interactions that contribute to binding.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics (In Silico)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations are used to assess the conformational stability of a ligand-protein complex and to analyze the dynamics of their interaction.

Following molecular docking, MD simulations can provide a more realistic and dynamic picture of the binding. For instance, MD simulations of 3-hydroxypyridine-4-one derivatives bound to target enzymes have been used to confirm the stability of the docked pose and to analyze the persistence of key intermolecular interactions over the simulation period. nih.govnih.gov These simulations can reveal how the ligand and protein adapt to each other and provide insights into the binding free energy, which is a more accurate predictor of ligand affinity than docking scores alone. Such simulations could elucidate the stability of this compound within a target binding site and the dynamics of its interactions with surrounding residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in medicinal chemistry for designing molecules with enhanced potency and for predicting the activity of untested compounds.

Development of Predictive Models based on Molecular Descriptors

The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, and 4D) and the type of information they encode, such as electronic, steric, topological, or thermodynamic properties. For a compound like this compound, a variety of descriptors would be calculated to capture its unique chemical nature, including the effects of the fluorine, amino, and hydroxyl substitutions on the pyridine ring.

The process of developing a predictive model involves several key steps:

Data Set Selection: A series of analogous compounds with experimentally determined biological activities is compiled. This set is then typically divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series using specialized software.

Variable Selection: To avoid overfitting and to create a robust and interpretable model, a subset of the most relevant descriptors is selected. This is a critical step where various statistical and machine learning techniques are employed.

Model Generation: Using the selected descriptors, a mathematical model is constructed that relates the structural features to the biological activity.

Model Validation: The model's performance is rigorously assessed using both internal validation (e.g., cross-validation with the training set) and external validation (using the test set).

Research on various pyridine derivatives has demonstrated the utility of this approach. For instance, studies on pyrazole (B372694) pyridine carboxylic acid derivatives have successfully used the Electron Conformational-Genetic Algorithm method to develop 4D-QSAR models with high predictive accuracy. nih.gov For these models, parameters derived from quantum chemical calculations were used to construct Electron Conformational Matrices of Congruity, leading to a model with a high squared correlation coefficient (R² = 0.889) for the training set. nih.gov Similarly, 3D-QSAR studies on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have provided insights into the structural requirements for their biological activity. nih.gov

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and its analogues.

Descriptor CategoryExamples of DescriptorsInformation Encoded
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesDistribution of electrons, reactivity, and electrostatic interactions.
Steric Molecular volume, Surface area, OvalitySize and shape of the molecule, which influences receptor binding.
Topological Connectivity indices (e.g., Kier & Hall), Wiener indexAtomic arrangement and branching of the molecular skeleton.
Thermodynamic LogP (lipophilicity), Molar refractivity, Enthalpy of formationPartitioning behavior, polarizability, and stability.
Quantum Chemical Mulliken atomic charges, Electron densityDetailed electronic structure and reactivity.

Application of Chemometric Tools (e.g., Factor Analysis-based MLR, PCR, GA-PLS)

Chemometric tools are essential for handling the large datasets of molecular descriptors generated in QSAR studies and for building predictive models. Several methods are commonly employed in the analysis of pyridine and its derivatives.

Multiple Linear Regression (MLR): This is one of the most straightforward methods for developing a QSAR model. It creates a linear equation that relates a single dependent variable (biological activity) to one or more independent variables (molecular descriptors). However, MLR can be prone to issues with collinearity (intercorrelation) among descriptors.

Factor Analysis-based Multiple Linear Regression (FA-MLR): To address the limitations of MLR, factor analysis can be used as a data pre-processing step. Factor analysis reduces the dimensionality of the data by grouping correlated descriptors into a smaller number of orthogonal (uncorrelated) factors. These factors are then used as the independent variables in an MLR model, resulting in a more stable and interpretable equation.

Principal Component Regression (PCR): Similar to FA-MLR, PCR is another technique that tackles the problem of collinearity. It first performs Principal Component Analysis (PCA) on the descriptor matrix to generate a new set of uncorrelated variables called principal components. A regression model is then built using a subset of these principal components.

Genetic Algorithm-Partial Least Squares (GA-PLS): This is a more advanced and robust method that combines a genetic algorithm for variable selection with Partial Least Squares (PLS) regression for model building.

The Genetic Algorithm (GA) mimics the process of natural selection to search for the optimal subset of descriptors that yields the most predictive model.

Partial Least Squares (PLS) is a regression technique that is well-suited for handling datasets with more variables than observations and where there is significant collinearity among the variables.

Studies on pyridine derivatives have successfully employed these methods. For example, a QSAR study on the anticancer potency of imidazo[4,5-b]pyridine derivatives utilized a Genetic Algorithm-Multiple Linear Regression (GA-MLR) approach to select the most relevant descriptors and build a predictive model. researchgate.net This highlights the power of combining intelligent variable selection methods with regression techniques.

The performance of these different modeling techniques can be compared using various statistical parameters, as shown in the hypothetical table below, which is representative of what would be expected from a QSAR study.

ModelR² (Training Set)Q² (Cross-Validation)R² (Test Set)RMSEP (Root Mean Square Error of Prediction)
MLR 0.750.680.720.55
FA-MLR 0.820.780.800.48
PCR 0.840.800.810.46
GA-PLS 0.910.880.890.35

Biological and Biochemical Investigations of 2 Amino 3 Fluoro 4 Hydroxypyridine Derivatives in Vitro and in Silico Focus

Antimicrobial Activity Research (In Vitro)

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of new antimicrobial agents. Pyridine (B92270) derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govnih.govmdpi.comelsevierpure.com

In vitro studies have demonstrated that various substituted pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.govmdpi.comelsevierpure.com The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the pyridine ring. For instance, the introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved antimicrobial activity. nih.gov

Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that these compounds can exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. nih.govmdpi.comelsevierpure.com Hydrazone derivatives containing heterocyclic substituents were found to be particularly potent. nih.govmdpi.comelsevierpure.com Similarly, nicotinamide (B372718) derivatives have been synthesized and shown to possess antifungal activity, particularly against Candida albicans, by disrupting the cell wall. mdpi.com

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine and Related Derivatives (Illustrative)

Compound/Derivative ClassTarget MicroorganismMIC (µg/mL)
Nicotinamide derivative 16gCandida albicans SC53140.25
Nicotinamide derivative 16gFluconazole-resistant C. albicans0.125 - 1
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones (14-16)Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones (14-16)Vancomycin-resistant Enterococcus faecalis0.5 - 2
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones (14-16)Gram-negative pathogens8 - 64
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones (14-16)Drug-resistant Candida species8 - 64

The collective findings suggest that the 2-Amino-3-fluoro-4-hydroxypyridine scaffold holds potential for the development of novel antimicrobial agents. Further synthesis and screening of its derivatives against a wide range of bacterial and fungal strains are warranted to fully explore this potential.

Evaluation against Bacterial Strains (e.g., S. aureus, E. coli)

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial properties. These compounds demonstrated moderate activity against a panel of six Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov However, these same derivatives showed no activity against the Gram-negative bacterium E. coli. nih.gov This suggests a selective spectrum of activity primarily targeting Gram-positive organisms.

In another study, novel fluoroquinolones featuring a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) moiety were designed and synthesized. These compounds exhibited potent growth-inhibiting activity against several Gram-positive strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae, with MIC values in the range of 0.25–4 µg/mL and 0.25–1 µg/mL, respectively. mdpi.com Notably, certain derivatives in this class were found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and moxifloxacin (B1663623) against strains of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The primary antibacterial mechanism for quinolones is the inhibition of bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

Derivative Class Bacterial Strain Reported MIC (µg/mL) Source(s)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinones Gram-positive bacteria 2 - 32 nih.gov
3-(5-Fluoropyridine-3-yl)-2-oxazolidinones E. coli No activity nih.gov
7-(3-Amino...pyrazolo[4,3-c]pyridin-5-yl)fluoroquinolones MRSE 0.25 - 4 mdpi.com

Antifungal and Antitubercular Efficacy Studies

The emergence of multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) has spurred the search for new antitubercular agents. Heterocyclic compounds, including those with fluorinated amino-scaffolds, have been identified as a promising area of investigation. plos.org

In one study, a compound structurally related to the core of interest, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, was evaluated for its antitubercular properties. nih.gov This parent compound demonstrated significant activity against both the standard H37Rv strain and MDR strains of MTB. nih.govnih.gov The MIC was recorded at 5.5 µg/mL against H37Rv and 11 µg/mL against the MDR strains, highlighting its potential to combat resistant infections. nih.govnih.gov Its Schiff base derivatives, however, were only active against the H37Rv strain and showed no efficacy against MDR strains at concentrations up to 32 µg/mL. nih.gov

Table 2: Antitubercular Activity of a Fluorinated Amino-Heterocycle

Compound MTB Strain Reported MIC (µg/mL) Source(s)
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol H37Rv 5.5 nih.govnih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol MDR 11.0 nih.govnih.gov

While these findings are promising for antitubercular applications, specific studies focusing on the antifungal efficacy of this compound derivatives are less prevalent in the reviewed literature.

Antiproliferative and Antitumor Activity Studies (Cell-Based and Mechanistic Focus)

Inhibition of Cancer Cell Line Proliferation (In Vitro)

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives containing a 4-hydroxyphenyl moiety, similar to that in the title compound, have been investigated for their antiproliferative effects. nih.gov For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were explored as potential anticancer agents. nih.gov The rationale for this investigation stemmed from their observed antifungal activity and the known association of the 4-hydroxyphenyl group with various biological activities. nih.gov

In vitro screening of such compounds is typically conducted against a panel of human cancer cell lines to assess their potency and selectivity. Common cell lines used in these assays include MCF-7 (breast cancer), HCT-116 (colon cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). nih.gov Research on other compound classes has shown that long double-stranded RNAs can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle retardation. nih.gov

Proposed Molecular Mechanisms (e.g., Tubulin Polymerization, Protein π–π Interactions)

Understanding the molecular mechanism of action is key to developing targeted therapies. For pyridine derivatives and related heterocycles, several mechanisms have been proposed based on their observed biological activities.

Tubulin Polymerization: Tubulin proteins are essential for forming microtubules, which are critical components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov The disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. Tubulin Polymerization Promoting Proteins (TPPPs) are known to bundle and stabilize the microtubular network. nih.gov While not directly confirmed for this compound, targeting tubulin polymerization remains a plausible mechanism of antiproliferative activity for novel heterocyclic compounds.

Enzyme Inhibition: As seen in related compounds, the mechanism of action can be highly specific. For antitubercular activity, computational docking and molecular dynamics simulations identified Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) as a likely cellular target for the active 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. nih.gov Other potential targets in MTB that could be modulated by triazole-based compounds include CYP121 and enoyl-acyl carrier protein reductase. nih.gov

Inhibition of Topoisomerases: In the context of antibacterial fluoroquinolone derivatives that incorporate a pyridine ring, the established mechanism is the inhibition of DNA gyrase and/or topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.com

Protein π–π Interactions: The aromatic nature of the pyridine ring allows for potential π–π stacking interactions with aromatic amino acid residues within a target protein's binding site. These interactions, often revealed through molecular docking studies, can be critical for the stable binding and inhibition of a biological target.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications affect a compound's biological activity. For pyridine derivatives, SAR studies have demonstrated that even minor structural changes can lead to significant differences in potency.

A study on 4-aminopyridine (B3432731) derivatives, which are structurally very similar to the title compound, revealed the critical nature of substitutions at the 3-position of the pyridine ring. biorxiv.org The findings from this research are summarized below:

Table 3: SAR of 3-Substituted 4-Aminopyridine Derivatives as K+ Channel Blockers

Compound Substitution at 3-Position Potency Relative to 4-Aminopyridine (4AP) Source
3-Methyl-4-aminopyridine (3Me4AP) -CH₃ ~7-fold more potent biorxiv.org
3-Methoxy-4-aminopyridine (3MeO4AP) -OCH₃ ~3-fold less potent biorxiv.org

This example clearly illustrates that a small, electron-donating methyl group dramatically enhances activity, whereas larger or electron-withdrawing groups like methoxy (B1213986) and trifluoromethyl are detrimental. biorxiv.org Such SAR studies are crucial for optimizing lead compounds. The analysis often involves evaluating how different substituents influence factors like hydrogen bonding, binding affinity, and Gibbs free energy to achieve a better interaction with the target receptor. researchgate.netfrontiersin.org

Antioxidant and Chelating Properties (In Vitro)

In addition to their other biological activities, certain derivatives containing a 4-hydroxyphenyl group have shown potential as antioxidants. nih.gov A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that this class of compounds possesses promising antioxidant properties alongside their anticancer activity. nih.gov

The presence of the 4-hydroxyphenyl moiety was suggested to be a key contributor to this antioxidant capacity. nih.gov This dual functionality is considered highly advantageous, as the antioxidant properties could potentially offer a protective effect for normal tissues, sensitizing only cancer cells to therapeutic interventions. nih.gov Detailed investigations into the specific metal-chelating properties of this compound itself were not prominent in the reviewed scientific literature.

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)

The antioxidant capacity of chemical compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay are two common methods used for this purpose. While direct studies on this compound are limited, research on structurally related hydroxypyridinone and pyridine derivatives provides insights into their potential radical scavenging activities.

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which can be measured spectrophotometrically. nih.govnih.gov Studies on various pyridine derivatives have demonstrated their potential as DPPH radical scavengers. For instance, certain novel pyridine derivatives have been synthesized and evaluated for their antioxidant properties, showing promising results in DPPH assays. nih.gov The antioxidant activity is often quantified as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Similarly, the hydrogen peroxide scavenging assay assesses the ability of a compound to detoxify H₂O₂, a reactive oxygen species that can lead to the formation of more harmful radicals in biological systems. Phenolic compounds, including derivatives of hydroxypyridine, are known to be effective scavengers of hydrogen peroxide. nih.govresearchgate.net The scavenging activity is typically determined by measuring the decrease in H₂O₂ concentration upon incubation with the test compound.

The following table summarizes the radical scavenging activities of some representative pyridine and hydroxypyridinone derivatives, illustrating the potential efficacy of this class of compounds.

Compound/DerivativeAssayActivity/IC₅₀Reference
3-hydroxy-4-pyridinonesDPPHEffective scavengers researchgate.net
Quinoxaline & Triazine DerivativesDPPHIC₅₀ values: 14.80-27.22 μM nih.gov
Phenolic AcidsH₂O₂ ScavengingActivity correlates with number of hydroxyl groups nih.gov
3-hydroxyflavone DerivativesDPPH & H₂O₂High activity observed for some derivatives univ.kiev.ua

This table presents data for structurally related compounds to indicate the potential activity of this compound derivatives.

Metal Ion Chelation Studies (e.g., Iron)

The ability of a compound to chelate metal ions, particularly transition metals like iron, is another important aspect of its antioxidant activity. Excess iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. Therefore, chelating iron can prevent this detrimental process. 3-Hydroxypyridin-4-ones are a well-known class of iron chelators. nih.gov The bidentate nature of the 3-hydroxy-4-oxo moiety allows for strong binding to ferric ions (Fe³⁺).

The design and synthesis of 3-hydroxypyridin-4-one derivatives have been a focus of research for developing effective iron chelating agents for the treatment of iron overload conditions. nih.gov The presence of the hydroxyl and amino groups on the pyridine ring of this compound suggests it may also possess metal-chelating properties. The fluoro substituent could potentially modulate the electronic properties and, consequently, the chelation efficiency of the molecule.

The following table illustrates the iron-chelating context for related compounds.

Compound ClassMetal IonSignificanceReference
3-Hydroxypyridin-4-onesIron (Fe³⁺)High pFe³⁺ values indicate strong chelation nih.gov

This table provides context for the potential iron-chelating ability of this compound based on related structures.

Receptor Binding and Molecular Interaction Analysis (In Silico)

In silico methods, such as molecular docking, have become invaluable tools in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological macromolecules like proteins and enzymes. pnrjournal.com These computational techniques allow for the virtual screening of compound libraries and provide insights into the structural basis of ligand-receptor interactions, guiding the design of more potent and selective molecules. nih.gov

For pyridine derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes and receptors. For example, some pyridine derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase to predict their binding energies and key interactions. nih.gov Similarly, in silico studies have been used to map the receptor binding pocket of corticotropin-releasing factor-1 (CRF-1) antagonists based on dihydropyrrole[2,3-d]pyridine derivatives. nih.gov

A typical molecular docking study involves generating a three-dimensional model of the ligand (e.g., a this compound derivative) and docking it into the binding site of a target receptor. The output provides a binding score or energy, which is an estimate of the binding affinity, and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. nih.govacademie-sciences.fr

The table below provides examples of in silico studies on pyridine derivatives, highlighting the types of receptors and the nature of the findings.

Derivative ClassTarget Receptor/ProteinIn Silico MethodKey FindingsReference(s)
Pyridine derivativesEGFR-kinaseMolecular DockingPrediction of binding energies and interactions with key amino acids like Gln-791 and Met-793. nih.gov
Dihydropyrrole[2,3-d]pyridine derivativesCorticotropin-releasing factor-1 (CRF-1) receptorMolecular Docking & Homology ModelingFormulation of a novel hypothesis on the nature of the receptor binding pocket. nih.gov
3-Hydroxypyridine-4-one derivativesTarget ProteinMolecular ModelingRevealed possible mechanisms and suitable interactions of the derivatives with the target. nih.gov

This table showcases the application of in silico methods to related pyridine derivatives to predict receptor interactions.

Applications of 2 Amino 3 Fluoro 4 Hydroxypyridine in Chemical and Materials Science Non Clinical Focus

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) core of 2-Amino-3-fluoro-4-hydroxypyridine makes it a highly reactive and versatile intermediate in organic synthesis. The amino and hydroxyl moieties can participate in a wide range of chemical transformations, while the fluorine atom can significantly influence the electronic properties and biological activity of the resulting molecules.

Precursors for Advanced Heterocyclic Compounds and Pharmacophores

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic compounds, which are key components in many pharmacologically active molecules. The pyridine scaffold is a common feature in numerous drugs, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity.

The parent compound, 2-amino-3-hydroxypyridine (B21099), is a known building block for a variety of organic compounds, including pharmaceuticals and dyes. nbinno.com For instance, it is used in the synthesis of functionalized coumarins and 1,4-oxazines. chemicalbook.com The fluorinated analogue, this compound, is expected to offer similar reactivity while imparting the unique properties of fluorine to the target molecules. Research on related fluorinated pyridines, such as 2-amino-5-fluoropyridine, highlights their importance as intermediates in the synthesis of peptide deformylase inhibitors, a class of antibacterial agents. researchgate.net

The synthesis of various heterocyclic systems often involves the use of aminopyridine derivatives. For example, the reaction of 3-amino-4-hydroxypyridine (B189613) with α-halogenated ketones is a known method for creating novel heterocyclic structures. nih.gov The presence of the fluorine atom in this compound provides an additional tool for chemists to fine-tune the properties of the final products.

Reagents in Complex Multicomponent and Cascade Reactions

While specific examples involving this compound in MCRs are not extensively documented, the chemistry of related compounds suggests its potential. For instance, 3,4-dihydro-2(1H)-pyridones, which share the pyridone core, are often synthesized through multicomponent reactions. bldpharm.com The amino and hydroxyl groups of this compound can readily react with various electrophiles and nucleophiles, making it a prime candidate for the development of novel MCRs to generate diverse molecular scaffolds.

Contributions to Material Science Research

The unique electronic and coordination properties of this compound also make it a compound of interest in the field of materials science.

Development of Specialized Materials and Coatings

The parent compound, 2-amino-3-hydroxypyridine, has been investigated for its potential as a corrosion inhibitor. nbinno.com This property is attributed to the ability of the molecule to adsorb onto a metal surface, forming a protective layer that prevents corrosion. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, facilitates this adsorption. The fluorinated derivative could potentially offer enhanced or modified inhibitory properties. Furthermore, 2-amino-3-hydroxypyridine is used as an intermediate in the manufacturing of various dyes, including azo dyes, anthraquinone (B42736) dyes, and phthalocyanine (B1677752) dyes, valued for their low toxicity and high stability. nbinno.com

Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The structure of MOFs consists of metal ions or clusters connected by organic ligands. The amino and hydroxyl groups of this compound make it an excellent candidate for use as a ligand in the synthesis of novel MOFs.

Research in Agricultural Chemistry Applications (General Precursor/Building Block Context)

In the agricultural sector, the development of effective and environmentally benign pesticides is a continuous effort. Fluorinated compounds have become increasingly important in this field due to their enhanced biological activity. agropages.com

Based on the conducted research, there is no publicly available scientific literature detailing the specific application of This compound in corrosion inhibition studies for materials protection.

While research exists on the corrosion inhibition properties of structurally similar compounds, such as 2-amino-3-hydroxypyridine, the strict requirement to focus solely on this compound cannot be met with the currently accessible data. Studies on analogous compounds indicate that the pyridine ring and its functional groups can be effective in preventing corrosion on various metals. For instance, 2-amino-3-hydroxypyridine has been investigated as a corrosion inhibitor for aluminum and copper in acidic environments. researchgate.net However, the influence of the fluorine substituent at the 3-position on the corrosion inhibition properties of this compound has not been documented in the available literature.

Therefore, a detailed section on the "Corrosion Inhibition Studies in Materials Protection" for this compound, including research findings and data tables, cannot be generated at this time.

Future Perspectives and Emerging Research Avenues for 2 Amino 3 Fluoro 4 Hydroxypyridine

Development of Novel and More Efficient Synthetic Methodologies

The pursuit of more efficient and scalable methods for synthesizing 2-Amino-3-fluoro-4-hydroxypyridine and its derivatives is a key focus of ongoing research. Traditional methods for producing 2-amino-3-hydroxypyridines have been criticized for their reliance on expensive starting materials and multiple process stages. google.com A notable advancement involves a process starting from furfural, which undergoes a ring-opening reaction with chlorine or bromine, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis to yield the desired product. patsnap.comgoogle.com This method is advantageous due to the low cost of furfural. google.com

Another approach begins with 2,3-difluoro-5-chloropyridine, which reacts with aqueous ammonia (B1221849) and then undergoes a reduction reaction to produce 2-amino-3-fluoropyridine (B1272040). google.com This process is highlighted for its simplicity, fewer steps, and high yield, making it suitable for large-scale production. google.com Researchers have also explored the synthesis of 2-amino-3-hydroxypyridine (B21099) from 2-hydroxy-3-nitropyridine (B160883) via hydrogenation with a palladium-carbon catalyst, achieving a high yield of 89%. chemicalbook.com

The table below summarizes various synthetic approaches for related aminopyridine compounds, highlighting the diversity of strategies being explored.

Starting Material(s)Reagents/CatalystsProductKey Features
FurfuralChlorine/Bromine, Ammonium sulfamate2-Amino-3-hydroxypyridineUtilizes inexpensive starting material. patsnap.comgoogle.com
2,3-difluoro-5-chloropyridineAqueous ammonia, Pd/C2-Amino-3-fluoropyridineSimple, high-yield, and scalable. google.com
2-hydroxy-3-nitropyridine10% Pd/C, Hydrogen2-Amino-3-hydroxypyridineHigh yield (89%). chemicalbook.com
2-aminopyridineNitration, acetylation, reduction, diazotization, Schiemann reaction, hydrolysis2-Amino-5-fluoropyridineA novel multi-step route. researchgate.net

Advanced Computational Approaches for Deeper Structure-Function Elucidation

To gain a more profound understanding of the structure-function relationships of this compound and its derivatives, researchers are increasingly turning to advanced computational methods. These in silico studies are instrumental in predicting how the molecule interacts with biological targets and in guiding the design of new compounds with enhanced activity.

For instance, computational studies on 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine (NH2Py2T), a related aminopyridine derivative, have utilized Density Functional Theory (DFT) to examine its isomeric structures and potential properties. academie-sciences.fr Such calculations can predict molecular geometries, electronic properties, and reactivity, offering insights that are difficult to obtain through experimental methods alone. academie-sciences.fr

Molecular docking simulations are another powerful tool, used to predict the binding affinity and orientation of a ligand within the active site of a protein. This approach has been applied to study the potential inhibitory action of pyrimidine (B1678525) derivatives against the main protease of SARS-CoV-2. nih.gov Similarly, in silico exploration of 3Н-thiazolo[4,5-b]pyridin-2-one derivatives has employed QSAR analysis, molecular docking, and pharmacophore modeling to elucidate their anti-inflammatory mechanisms. researchgate.net These computational techniques help in identifying key structural features responsible for biological activity and in designing more potent molecules.

Exploration of New Biological Targets and Mechanisms of Action (In Vitro/In Silico)

The exploration of new biological targets and mechanisms of action for this compound and related compounds is a vibrant area of research, with studies spanning from in vitro assays to in silico modeling. The aminopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities. ossila.com

In vitro studies have demonstrated the potential of aminopyridine derivatives in various therapeutic areas. For example, novel pyridine (B92270) derivatives have been synthesized and evaluated for their anticancer effects against human cancer cell lines. nih.gov Additionally, 3-substituted amino-4-hydroxycoumarin derivatives have been designed as chitin (B13524) synthase inhibitors with antifungal activity. nih.gov The inhibitory activity of these compounds was confirmed through enzymatic assays, with some showing greater potency than existing drugs. nih.gov

The following table summarizes some of the biological activities and targets being investigated for aminopyridine-related structures:

Compound ClassBiological ActivityTarget/Mechanism
Pyridine derivativesAnticancerInhibition of cancer cell lines (Huh-7, A59, MCF-7). nih.gov
3-substituted amino-4-hydroxycoumarin derivativesAntifungalInhibition of chitin synthase. nih.gov
2-Amino-3-hydroxypyridine complexesCorrosion inhibitionForms protective complexes with metals. sigmaaldrich.comresearchgate.net
ImidazopyridinesPharmaceutical ingredientsSynthesized via Baylis-Hillman reaction. ossila.com

In silico methods are also being used to explore new applications. For instance, computational studies have investigated the potential of 2-pyridyl-decorated 2-amino-1,3,5-triazine against SARS-CoV-2 proteins. academie-sciences.fr These computational approaches, combined with experimental validation, are accelerating the discovery of new therapeutic applications for this class of compounds.

Sustainable and Scalable Production Methods for Research and Industrial Applications

A significant focus in the future of this compound is the development of sustainable and scalable production methods to meet the demands of both research and industrial applications. Current research is geared towards creating processes that are not only economically viable but also environmentally friendly.

One promising approach involves using inexpensive and readily available starting materials, such as furfural, to synthesize 2-amino-3-hydroxypyridine. patsnap.comgoogle.com This method avoids the high costs associated with other starting materials and has the potential for high yields. google.com Another strategy focuses on simplifying the synthetic route to reduce the number of steps and the amount of waste generated. A preparation process for 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine is highlighted for its operational simplicity and suitability for large-scale production. google.com

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is a key area of interest. This approach can significantly improve efficiency and reduce the environmental impact of chemical production. nih.gov The goal is to establish robust and cost-effective manufacturing processes that can provide a reliable supply of this compound for its various applications, including as a pharmaceutical intermediate and a component in dyes. patsnap.comnbinno.com

Integration into Novel Chemical Technologies and Analytical Methodologies

The unique properties of this compound and its derivatives are paving the way for their integration into novel chemical technologies and analytical methodologies. The presence of multiple functional groups allows for its use as a versatile building block in the synthesis of more complex molecules and materials. ossila.com

In the realm of materials science, 2-amino-3-hydroxypyridine has been shown to form complexes with various transition metals, which can act as corrosion inhibitors for metals like aluminum and copper in acidic environments. sigmaaldrich.comresearchgate.net This property is being explored for applications in protecting industrial equipment.

From an analytical perspective, methods are being developed for the detection and quantification of aminopyridine isomers. One such method involves sample collection on sulfuric acid-coated glass fiber filters, followed by extraction and analysis using gas chromatography with a nitrogen-phosphorous detector (GC/NPD). osha.gov The development of such sensitive and reliable analytical techniques is crucial for quality control in industrial processes and for monitoring in environmental and biological samples. Furthermore, the compound's ability to form Schiff bases through condensation reactions with aldehydes opens up possibilities for its use in the development of new colorimetric sensors and analytical reagents. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.